BenchChemオンラインストアへようこそ!

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Stereochemistry Chiral resolution Medicinal chemistry building block

3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 187107-82-0) is a racemic, partially saturated 1-benzazepin-2-one heterocycle bearing a single hydroxyl substituent at the 3-position of the azepine ring. It belongs to the tetrahydro-1-benzazepin-2-one scaffold class, a privileged chemotype that has been exploited in multiple drug discovery programs—including angiotensin-converting enzyme (ACE) inhibitors, voltage-gated sodium channel (Nav1.7) blockers, and cyclin-dependent kinase inhibitors—where subtle modifications to ring saturation and substitution pattern profoundly alter target selectivity and pharmacokinetic profile.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 187107-82-0
Cat. No. B2724988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS187107-82-0
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=O)C1O
InChIInChI=1S/C10H11NO2/c12-9-6-5-7-3-1-2-4-8(7)11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13)
InChIKeyRSSWVPLBWNPQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 187107-82-0): Compound Identity and Procurement-Relevant Properties


3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 187107-82-0) is a racemic, partially saturated 1-benzazepin-2-one heterocycle bearing a single hydroxyl substituent at the 3-position of the azepine ring [1]. It belongs to the tetrahydro-1-benzazepin-2-one scaffold class, a privileged chemotype that has been exploited in multiple drug discovery programs—including angiotensin-converting enzyme (ACE) inhibitors, voltage-gated sodium channel (Nav1.7) blockers, and cyclin-dependent kinase inhibitors—where subtle modifications to ring saturation and substitution pattern profoundly alter target selectivity and pharmacokinetic profile [2]. The compound is supplied with certificate-of-analysis documentation including NMR, HPLC, and GC purity verification at ≥95% purity, establishing baseline quality for research procurement .

Why In-Class Benzazepinones Cannot Substitute for 3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: Structural Determinants of Pharmacological Divergence


The tetrahydro-1-benzazepin-2-one scaffold exhibits extreme functional sensitivity to both the position and identity of substituents. Replacement of the 3-hydroxy group with a 3-amino substituent converts the scaffold from a hydroxyl-bearing intermediate into the ACE inhibitor pharmacophore found in benazepril and its metabolites, with attendant changes in hydrogen-bonding capacity, metabolic liability, and target engagement [1]. Similarly, oxidation to the 2,3-dione eliminates the chiral center at C3 and alters the ring's conformational preference, while annulation with an indole ring (as in kenpaullone) introduces ATP-competitive CDK/GSK-3β inhibition that is absent in the monocyclic scaffold [2]. Even within the same elemental composition (C₁₀H₁₁NO₂), repositioning the hydroxyl group from C3 to C6 or C7 redirects the compound toward distinct biological programs, as evidenced by patents claiming 6-hydroxy derivatives for aminopropanol conjugation targeting serotonin and dopamine receptors versus the 3-hydroxy series used in NMDA antagonist development [3]. These structure-activity relationships preclude casual interchange among benzazepinone analogs without altering experimental outcomes.

3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Racemic vs. Enantiopure Form: Stereochemical Identity and Cost-Driven Procurement Differentiation

CAS 187107-82-0 is the racemic (undefined stereochemistry) form of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, as confirmed by PubChem annotation showing 1 undefined atom stereocenter and 0 defined atom stereocenters [1]. The closest direct comparator is the (R)-enantiomer, (R)-3-hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (CAS 608148-60-3), which bears a defined chiral center and is typically priced at a significant premium due to the added cost of asymmetric synthesis or chiral resolution . For applications where chirality is not yet resolved as a pharmacological determinant—such as early-stage scaffold derivatization, SAR exploration, or racemic screening libraries—procurement of the racemate provides equivalent chemical reactivity at reduced cost .

Stereochemistry Chiral resolution Medicinal chemistry building block

C3-Hydroxy vs. C3-Amino Substitution: Divergent Pharmacological Trajectories in the 1-Benzazepin-2-one Series

The target compound bears a hydroxyl group at the 3-position, whereas 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-35-6) carries an amino group at the same position. This single atom replacement (O → N) transforms the compound from a hydroxyl-bearing synthetic intermediate into the core pharmacophore of the ACE inhibitor benazepril. Reductive amination of the corresponding 2,3-dione with L-amino acid derivatives yields 3-amino-2-oxo-1-benzazepine-1-acetic acid derivatives that exhibit potent ACE inhibition, with compound 5a demonstrating an ID₅₀ of 0.07 mg/kg po for inhibition of angiotensin I pressor response in dogs [1]. The 3-hydroxy analog lacks this ACE inhibitory activity due to the absence of the requisite amine for binding to the zinc-coordinating active site of ACE. Additionally, hydrogen bond donor/acceptor profiles differ: the amino analog can act as a hydrogen bond donor in protonated form, while the hydroxyl analog is a neutral HBD [2].

ACE inhibition Pharmacophore divergence Functional group replacement

Reduction State Differentiation: 3-Hydroxy-monoketone vs. 2,3-Dione Oxidation State

The target compound exists at an intermediate oxidation state—a single ketone at C2 with a secondary alcohol at C3—whereas the corresponding 2,3-dione (2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione, CAS 2694809-96-4) is fully oxidized at both positions. This difference has three procurement-relevant consequences: (1) the dione is the established precursor for reductive amination to produce 3-amino-ACE inhibitor intermediates [1]; (2) the dione lacks the chiral center at C3, eliminating stereochemical complexity but also precluding enantioselective derivatization; (3) the hydroxyl group in the target compound serves as a synthetic handle for further functionalization (esterification, etherification, oxidation, or serving as a leaving group after activation) that is unavailable in the dione [2]. Computed physicochemical properties also diverge: the dione has a higher topological polar surface area and altered hydrogen bonding capacity compared to the hydroxy-monoketone (TPSA 49.3 Ų for target compound vs. estimated ~63 Ų for dione) [3].

Redox chemistry Synthetic intermediate Conformational analysis

Hydroxyl Positional Isomerism: 3-OH vs. 6-OH vs. 7-OH on the Tetrahydro-1-Benzazepin-2-one Scaffold

The hydroxyl group position on the tetrahydro-1-benzazepin-2-one scaffold determines receptor target selectivity. The 3-hydroxy substitution pattern (target compound) is structurally related to the 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) series, which demonstrated NMDA receptor glycine site antagonism with specific structural requirements for high receptor affinity—aromatic ring-modified HBAD analogs showed a steady-state selectivity index relative to AMPA receptors [1]. In contrast, the 6-hydroxy isomer (6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one) is claimed in patent literature for aminopropanol derivatization targeting serotonin and dopamine receptors [2]. The 7-hydroxy isomer (CAS 22245-90-5) has been explored for dopamine D3 receptor modulation . While direct quantitative bioassay data for CAS 187107-82-0 are absent from the peer-reviewed literature, the well-established positional SAR in the benzazepinone class indicates that hydroxyl relocation from C3 to C6 or C7 would redirect pharmacological activity toward entirely different receptor families, making the 3-hydroxy isomer the appropriate choice for research programs targeting NMDA-related or kinase-directed applications.

Positional isomerism Receptor selectivity Patent landscape

Scaffold Complexity Differentiation: Monocyclic 1-Benzazepin-2-one vs. Indolo-Annulated Paullones

The target compound is a monocyclic tetrahydro-1-benzazepin-2-one, whereas kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) and related paullones incorporate an indole annulation that creates a planar, polycyclic scaffold. This structural difference carries profound pharmacological consequences: kenpaullone is a potent ATP-competitive inhibitor of CDK1/cyclin B (IC₅₀ = 0.4 μM) and GSK-3β (IC₅₀ = 0.023 μM) [1], whereas the monocyclic 1-benzazepin-2-one scaffold has been developed for allosteric kinase inhibition (e.g., type III LIMK1/2 inhibitors via the benzoxazepinone scaffold) and non-kinase targets including Nav1.7 ion channels and IAP proteins [2][3]. The target compound's reduced molecular complexity (MW 177.20, 13 heavy atoms, rotatable bonds = 0) [4] compared to kenpaullone (MW ~327, with bromine) makes it a more versatile fragment-sized starting point for lead optimization and scaffold hopping campaigns, whereas paullones are advanced lead compounds with pre-determined kinase selectivity profiles that limit their utility as unbiased screening starting points.

Kinase selectivity Scaffold complexity ATP-competitive inhibition

Safety and Handling Profile: GHS Classification as a Procurement-Relevant Differentiator

The target compound carries a defined GHS hazard classification based on ECHA C&L notification data: Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation), each with 100% notification agreement from the single notifying company [1]. This contrasts with kenpaullone, which carries more severe hazard warnings including acute toxicity and potential reproductive toxicity concerns associated with its CDK inhibitory mechanism . The well-defined, moderate hazard profile of the target compound simplifies institutional safety review, personal protective equipment requirements, and waste disposal protocols compared to potent kinase inhibitors or compounds with unknown toxicological profiles. This is a practical differentiator for laboratories operating under strict EH&S oversight or those conducting high-throughput screening where compound handling volume amplifies risk [2].

GHS classification Laboratory safety Chemical handling

3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fragment-Based Drug Discovery and Scaffold Hopping Campaigns Targeting Kinase or IAP Protein Families

With a molecular weight of 177.20 Da, 13 heavy atoms, and zero rotatable bonds, the target compound meets fragment-likeness criteria (MW < 300, heavy atom count ≤ 21) suitable for fragment-based screening [1]. The monocyclic 1-benzazepin-2-one scaffold has demonstrated tractability for lead optimization across multiple target classes, including allosteric LIMK1/2 inhibition via scaffold hopping from benzoxazepinones [2] and BIR2-selective IAP antagonism . Procurement of the racemic 3-hydroxy form provides a synthetically versatile fragment that can be elaborated at the hydroxyl group, the lactam nitrogen, and the aromatic ring, offering three independent vectors for library synthesis. This scenario is directly supported by the scaffold complexity differentiation evidence (Evidence Item 5) and the racemate cost advantage (Evidence Item 1).

NMDA Receptor Glycine Site Antagonist Development Programs

The 3-hydroxy substitution pattern on the 1-benzazepinone scaffold is structurally analogous to the 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) series, for which defined structure-activity relationships at NMDA receptor glycine sites have been established [1]. The target compound's monoketone oxidation state (vs. the HBAD 2,5-dione) provides a distinct electronic and hydrogen-bonding profile that may confer differential NMDA subtype selectivity or improved physicochemical properties. This application scenario derives from the positional isomerism evidence (Evidence Item 4) and is further supported by patent literature claiming 3-hydroxy-substituted benz[b]azepines for treatment of stroke and neurodegenerative disorders [2].

Synthetic Methodology Development Using the C3 Hydroxyl as a Functional Handle

The secondary alcohol at C3 constitutes a versatile functional group for synthetic chemistry development: it can undergo oxidation to the ketone (accessing the 2,3-dione), esterification, sulfonation for nucleophilic displacement, or Mitsunobu reactions for stereochemical inversion [1]. The documented synthesis of the deuterated analog from heptadeuterated isopropyl alcohol in six steps, albeit in modest yield (6%), confirms the feasibility of isotopic labeling at this position for mechanistic or metabolic studies [2]. This scenario is supported by the oxidation state differentiation evidence (Evidence Item 3) and is particularly relevant for laboratories developing novel benzazepinone derivatization methodologies or requiring isotopically labeled internal standards.

Computational Chemistry and In-Silico Screening Libraries

The target compound's well-defined computed properties (TPSA 49.3 Ų, XLogP3 0.9, MW 177.20) place it within drug-like chemical space suitable for virtual screening campaigns [1]. The presence of a single undefined stereocenter and zero rotatable bonds minimizes conformational sampling complexity in docking studies, reducing computational cost relative to more flexible or polycyclic benzazepinone analogs such as kenpaullone or benazepril intermediates. The compound has been included in the AODdatabase for in-silico bioactivity prediction, suggesting use as a computational benchmark structure [2]. This application is supported by the safety profile evidence (Evidence Item 6), as the moderate GHS classification facilitates physical procurement for validation of computational hits.

Quote Request

Request a Quote for 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.